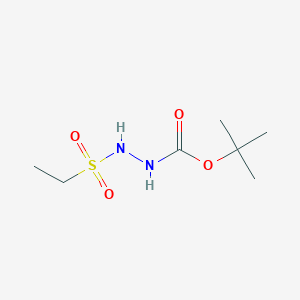
N'-(Ethanesulfonyl)(tert-butoxy)carbohydrazide
描述
N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide is a chemical compound characterized by the presence of an ethanesulfonyl group and a tert-butoxycarbonyl group attached to a carbohydrazide backbone
属性
IUPAC Name |
tert-butyl N-(ethylsulfonylamino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O4S/c1-5-14(11,12)9-8-6(10)13-7(2,3)4/h9H,5H2,1-4H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPJUDUNTCNVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide typically involves the reaction of ethanesulfonyl chloride with tert-butoxycarbonyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethanesulfonyl and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide depend on the type of reaction. Oxidation reactions yield sulfonyl derivatives, reduction reactions produce hydrazine derivatives, and substitution reactions result in the formation of various substituted carbohydrazides .
科学研究应用
N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of functional groups.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The ethanesulfonyl and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s activity and specificity .
相似化合物的比较
Similar Compounds
N-tert-Butoxycarbonylhydrazine: Similar in structure but lacks the ethanesulfonyl group.
Ethanesulfonylhydrazine: Contains the ethanesulfonyl group but lacks the tert-butoxycarbonyl group.
N-tert-Butoxycarbonylsulfonylhydrazide: A related compound with both functional groups but different connectivity.
Uniqueness
N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide is unique due to the presence of both ethanesulfonyl and tert-butoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in synthetic chemistry and a valuable tool in scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


